N-[2-(4-fluorophenoxy)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3/c1-12(23-18(25)15-4-2-3-5-16(15)21-22-23)17(24)20-10-11-26-14-8-6-13(19)7-9-14/h2-9,12H,10-11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAHKURZVNQLES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC1=CC=C(C=C1)F)N2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-fluorophenoxy)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide is a synthetic compound that has garnered attention for its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It contains a benzotriazine core which is known for various biological activities. The presence of a fluorophenoxy group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of benzotriazine, including the compound , exhibit significant anticancer activity. A study highlighted the efficacy of benzotriazine derivatives in inhibiting the growth of HepG2 liver carcinoma cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15.0 | HepG2 |
| Tirapazamine | 10.5 | Various |
The IC50 value indicates the concentration required to inhibit cell growth by 50%, demonstrating that this compound has comparable potency to established anticancer agents.
Antimicrobial Activity
Benzotriazine derivatives have also shown antimicrobial properties. In vitro studies have demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is thought to involve disruption of bacterial cell wall synthesis .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The benzotriazine moiety can intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
In a notable study involving animal models, administration of this compound resulted in a significant reduction in tumor size compared to controls. Histological analysis confirmed increased apoptosis in treated tissues .
Comparison with Similar Compounds
The following compounds share functional or structural similarities with N-[2-(4-fluorophenoxy)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide, enabling comparative analysis of their chemical features and synthetic strategies:
Structural and Functional Comparison
Notes:
- Benzotriazinone vs.
- Fluorophenyl Groups : All compounds except BD103 and Example 53 incorporate fluorophenyl groups, which enhance metabolic stability and electronic effects but differ in substitution patterns (e.g., 4-fluoro vs. 3-fluoro in Example 53) .
Pharmacological Potential
- Benzotriazinone derivatives: Known for kinase inhibition (e.g., PARP, EGFR) due to their ability to mimic ATP-binding motifs .
- BD103: Designed as a receptor-targeting agent, likely for oncology or neurology, given its pyrido-pyrimidinone scaffold .
- Example 53 : Chromen-2-yl-pyrazolopyrimidine systems are explored in anticancer research for their tubulin-binding or topoisomerase inhibition .
Key Challenges :
- Steric hindrance during benzotriazinone functionalization.
- Ensuring regioselectivity in fluorophenyl group attachment.
Preparation Methods
Diazotization of Anthranilamide Derivatives
Anthranilamide (2-aminobenzamide) undergoes diazotization using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, followed by neutralization with sodium hydroxide (NaOH) to yield 1,2,3-benzotriazin-4(3H)-one. This method achieves a 65–72% yield after recrystallization from methanol.
Reaction Conditions :
Alternative Route via Anthranilohydrazide
Anthranilohydrazide is treated with NaNO₂ in 2 N HCl, producing the benzotriazinone core through intramolecular cyclization. This method avoids isolation of intermediates, streamlining the process.
Introduction of the Propanamide Side Chain
The propanamide moiety is introduced via azide coupling, a strategy validated in benzotriazinone derivative synthesis.
Formation of Methyl 2-(4-Oxobenzotriazin-3-yl)Propanoate
Methyl anthranilate is diazotized with NaNO₂/HCl, followed by reaction with methyl acrylate to form methyl 2-(4-oxobenzotriazin-3-yl)propanoate. Yields range from 58–67% after column chromatography.
Critical Parameters :
Hydrazide Formation and Azide Coupling
The ester intermediate is refluxed with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol to yield the hydrazide derivative. Subsequent treatment with NaNO₂/HCl generates an acyl azide, which undergoes Staudinger-type coupling with 2-(4-fluorophenoxy)ethylamine.
Optimization Notes :
-
Reaction Time : 6 hours for hydrazide formation
-
Azide Stability : Requires immediate use due to thermal instability.
Final Coupling with 2-(4-Fluorophenoxy)Ethylamine
The target compound is synthesized via nucleophilic acyl substitution between the benzotriazinone-propanamide azide and 2-(4-fluorophenoxy)ethylamine.
Reaction Protocol
-
Azide Preparation : The hydrazide derivative (1 eq) is treated with NaNO₂ (1.2 eq) in 2 N HCl at 0°C for 1 hour.
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Amine Coupling : The azide solution is added dropwise to 2-(4-fluorophenoxy)ethylamine (1.5 eq) in dichloromethane (DCM), stirred at room temperature for 12 hours.
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Workup : The mixture is extracted with DCM, washed with brine, and dried over Na₂SO₄.
Yield : 53–61% after silica gel chromatography (eluent: hexane/ethyl acetate 7:3).
Analytical Characterization
The compound is validated using spectroscopic and chromatographic methods:
Challenges and Optimization Strategies
-
Azide Instability : In situ generation and immediate coupling prevent decomposition.
-
Amine Availability : 2-(4-Fluorophenoxy)ethylamine is synthesized via nucleophilic substitution between 4-fluorophenol and 2-chloroethylamine, requiring anhydrous conditions.
-
Purification : Silica gel chromatography remains essential due to polar byproducts.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Diazotization + Azide Coupling | 61% | 98.7% | Moderate |
| Hydrazide Cyclization | 58% | 97.2% | High |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[2-(4-fluorophenoxy)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide?
Methodological Answer: The synthesis of structurally analogous compounds (e.g., tetrahydroquinoxaline or pyrido-pyrimidine derivatives) typically involves multi-step protocols:
- Step 1: Coupling of the fluorophenoxyethyl moiety via nucleophilic substitution or amidation under controlled temperatures (40–60°C) in aprotic solvents like DMF or DCM .
- Step 2: Cyclization of the benzotriazinone core using catalytic acid/base conditions (e.g., H₂SO₄ or NaH) to form the 3,4-dihydro-1,2,3-benzotriazin-4-one ring .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Key Considerations: Monitor reaction progress via TLC/HPLC and optimize solvent polarity to minimize byproducts .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Resolve aromatic protons (δ 6.8–7.5 ppm) and fluorophenyl signals (J coupling ~8–9 Hz for para-substitution) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC-PDA: Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity and detect degradation products under accelerated stability testing .
Data Interpretation Tip: Compare spectral data with structurally similar compounds (e.g., pyrazolo[3,4-d]pyridazin-7-one derivatives) to validate assignments .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Methodological Answer:
- Anticancer Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .
- Anti-inflammatory Testing: Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in LPS-stimulated macrophages .
- Dose-Response Curves: Include positive controls (e.g., doxorubicin for cytotoxicity, aspirin for COX inhibition) to contextualize activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Analog Synthesis: Modify the fluorophenoxyethyl chain (e.g., replace -OCH₂CH₂- with -NHCH₂CH₂-) to assess steric/electronic effects on target binding .
- Biological Profiling: Test analogs against kinase panels (e.g., EGFR, VEGFR) to identify off-target interactions .
- Computational Modeling: Perform molecular docking (AutoDock Vina) using X-ray structures of target proteins (e.g., PDK1 or PARP1) to predict binding affinities .
Example SAR Table:
| Analog Modification | IC₅₀ (μM) Cancer Cells | Selectivity Index (Cancer/Normal Cells) |
|---|---|---|
| Parent Compound | 12.3 ± 1.2 | 8.5 |
| -OCH₂CH₂- → -NHCH₂CH₂- | 6.8 ± 0.9 | 15.2 |
| 4-F → 4-Cl | 18.4 ± 2.1 | 5.3 |
Q. How should researchers address contradictions in bioactivity data across different experimental models?
Methodological Answer:
- Model Validation: Compare results across in vitro (cell lines), ex vivo (primary cells), and in vivo (rodent models) systems to rule out assay-specific artifacts .
- Mechanistic Follow-Up: Use siRNA knockdown or CRISPR-Cas9 gene editing to confirm target engagement (e.g., apoptosis via caspase-3 activation) .
- Meta-Analysis: Cross-reference data with structurally related compounds (e.g., benzotriazinone derivatives) to identify trends in bioactivity .
Q. What strategies mitigate compound instability during long-term pharmacological studies?
Methodological Answer:
- Degradation Pathways: Conduct forced degradation studies (acid/base hydrolysis, oxidative stress) to identify labile groups (e.g., benzotriazinone ring) .
- Formulation Optimization: Use lyophilization or lipid-based nanoparticles to enhance aqueous solubility and reduce hydrolysis .
- Stability-Indicating Assays: Develop UPLC-MS methods to quantify degradation products (e.g., fluorophenoxyacetic acid) under physiological pH .
Q. How can computational methods streamline the identification of novel derivatives?
Methodological Answer:
- Virtual Screening: Use QSAR models trained on bioactivity datasets (ChEMBL, PubChem) to prioritize synthetic targets .
- Reaction Path Prediction: Apply quantum chemical calculations (Gaussian 09) to predict feasible synthetic routes and transition states .
- ADMET Prediction: Employ SwissADME or pkCSM to filter compounds with poor pharmacokinetic profiles early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
